molecular formula C20H26N6O4 B2956869 7-(2-HO-3-PHENOXY-PR)3-ME-8-(4-ME-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 332103-53-4

7-(2-HO-3-PHENOXY-PR)3-ME-8-(4-ME-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2956869
CAS No.: 332103-53-4
M. Wt: 414.466
InChI Key: LIHMZBGJSICJOX-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 3-methyl group at position 3, a 2-hydroxy-3-phenoxypropyl substituent at position 7, and a 4-methylpiperazinyl group at position 8.

Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-23-8-10-25(11-9-23)19-21-17-16(18(28)22-20(29)24(17)2)26(19)12-14(27)13-30-15-6-4-3-5-7-15/h3-7,14,27H,8-13H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHMZBGJSICJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-HO-3-PHENOXY-PR)3-ME-8-(4-ME-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” typically involves multiple steps, including the formation of the purine core, functionalization of the phenoxy and piperazinyl groups, and final assembly of the molecule. Common reagents and conditions used in these steps may include:

    Purine Core Formation: Starting from simple precursors like guanine or adenine, the purine core can be synthesized through cyclization reactions.

    Functionalization: Introduction of the phenoxy and piperazinyl groups can be achieved through nucleophilic substitution or coupling reactions.

    Final Assembly: The final steps may involve protecting group removal and purification of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound “7-(2-HO-3-PHENOXY-PR)3-ME-8-(4-ME-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of “7-(2-HO-3-PHENOXY-PR)3-ME-8-(4-ME-1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE” would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related purine-dione derivatives:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Pharmacological Activity Evidence Source
Target Compound 2-HO-3-phenoxypropyl 4-methylpiperazinyl ~450 (estimated) Hypothesized PDE modulation -
Etophylline (7-(2-hydroxyethyl)theophylline) 2-hydroxyethyl 1,3-dimethyl 224.2 Bronchodilator (xanthine class)
Dasantafil 3-bromo-4-methoxybenzyl cyclopentylamino 522.4 PDE5 inhibitor (erectile dysfunction)
1,3-Di-Me-8-(4-Me-piperazinyl)-7-(1-naphthyl-Me) 1-naphthylmethyl 4-methylpiperazinyl 394.5 Unknown
3-Me-7-(4-Me-benzyl)-8-morpholinyl-ethylthio 4-methylbenzyl morpholinyl ethylthio 415.5 Unknown (rare research chemical)
7-Benzyl-1,3-dimethyl-8-(4-phenylpiperazinyl) benzyl 4-phenylpiperazinyl 430.5 Unknown

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Solubility The target’s 2-hydroxy-3-phenoxypropyl group at position 7 introduces higher lipophilicity compared to Etophylline’s 2-hydroxyethyl group . This may enhance membrane permeability but reduce aqueous solubility. The 4-methylpiperazinyl group at position 8 (shared with the compound in ) likely improves solubility due to its basic nitrogen, contrasting with Dasantafil’s hydrophobic cyclopentylamino group .

Pharmacological Implications PDE Inhibition Potential: The purine-dione core is shared with Dasantafil, a known PDE5 inhibitor . The target’s 4-methylpiperazinyl group may confer selectivity for PDE isoforms distinct from Dasantafil’s cyclopentylamino moiety. Adenosine Receptor Interactions: Etophylline’s xanthine backbone targets adenosine receptors . The target’s phenoxypropyl group could sterically hinder receptor binding, shifting activity toward PDE modulation.

Synthetic Feasibility Piperazinyl incorporation (evident in ’s quinoline derivatives ) suggests feasible synthesis via nucleophilic substitution or coupling reactions. However, the phenoxypropyl group may require multi-step functionalization.

Research Findings and Data Gaps

  • Activity Data: No experimental IC50 values or receptor-binding assays are available for the target compound. Its activity must be extrapolated from structural analogs.
  • Comparative Pharmacokinetics : The morpholinyl ethylthio group in ’s compound introduces a sulfur atom, which may alter metabolic stability compared to the target’s piperazinyl group.
  • Piperazinyl Variants : The 4-phenylpiperazinyl group in ’s compound demonstrates how aromaticity at position 8 affects target engagement, contrasting with the target’s aliphatic 4-methylpiperazinyl.

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